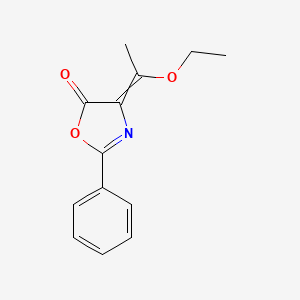![molecular formula C18H32O2SSi B12561127 (2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol CAS No. 155394-02-8](/img/structure/B12561127.png)
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a sulfinyl group attached to a phenyl ring, a trimethylsilyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric sulfoxidation of a sulfide precursor using chiral oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Tosyl chloride, mesyl chloride; solvents like pyridine or dichloromethane; temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol: can be compared with other sulfinyl and silyl-containing compounds, such as:
Uniqueness
The presence of both the sulfinyl and trimethylsilyl groups in (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
155394-02-8 |
|---|---|
Formule moléculaire |
C18H32O2SSi |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol |
InChI |
InChI=1S/C18H32O2SSi/c1-6-7-8-9-17(19)18(14-22(3,4)5)21(20)16-12-10-15(2)11-13-16/h10-13,17-19H,6-9,14H2,1-5H3/t17-,18+,21+/m1/s1 |
Clé InChI |
PGUIQSUKMNFCSQ-LQWHRVPQSA-N |
SMILES isomérique |
CCCCC[C@H]([C@H](C[Si](C)(C)C)[S@@](=O)C1=CC=C(C=C1)C)O |
SMILES canonique |
CCCCCC(C(C[Si](C)(C)C)S(=O)C1=CC=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


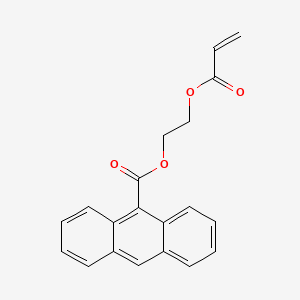
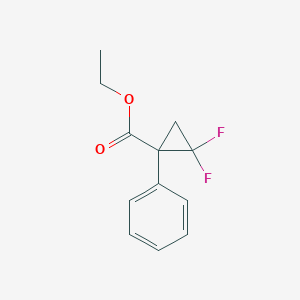
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
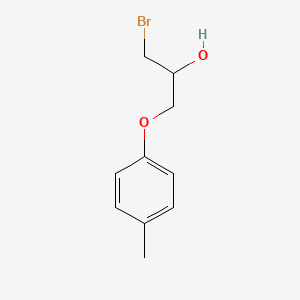
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
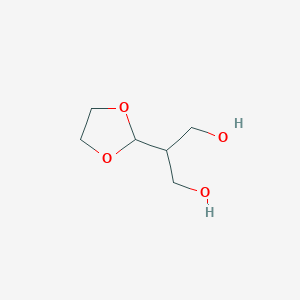
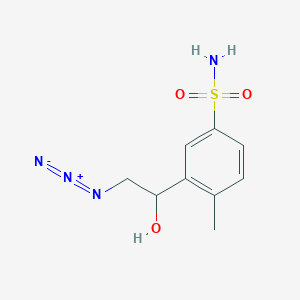

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
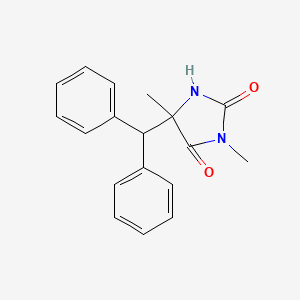
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)

